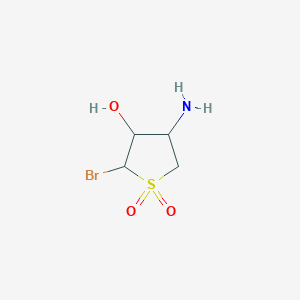

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

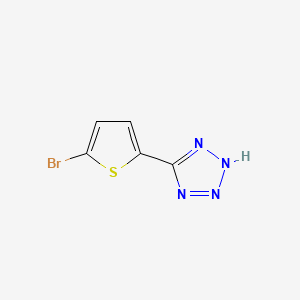

Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

This compound has been used in the synthesis of novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide derivatives as PI3Kδ inhibitors .

Methods of Application

The 2-aminobenzenesulfonamides resulting from the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .

Results or Outcomes

The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively .

Application in Electrochemical Synthesis

Summary of the Application

This compound has been used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization .

Methods of Application

The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions led to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

Results or Outcomes

The S-migration process was rationalized to lead to the products .

Application in Antifungal Research

Summary of the Application

This compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which were tested against various phytopathogenic fungi .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Compounds exhibited substantial and broad spectrum antifungal activity .

Application in Antimicrobial Research

Summary of the Application

This compound has been used in the synthesis of various derivatives that have shown antimicrobial properties .

Results or Outcomes

Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Application in Antiviral Research

Summary of the Application

This compound has been used in the synthesis of various derivatives that have shown antiviral properties .

Results or Outcomes

Application in Antihypertensive Research

Summary of the Application

This compound has been used in the synthesis of various derivatives that have shown antihypertensive properties .

Results or Outcomes

The main area of interest is in the search for antihypertensives .

properties

IUPAC Name |

4-amino-2-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSLADHZKQCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1(=O)=O)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407434 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

146578-03-2 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)